

A Researcher's Guide to 4'-Methoxy-2-phenylacetophenone: Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(4-Methoxyphenyl)-2-phenylethanone
Cat. No.:	B030599

This technical guide provides an in-depth review of 4'-Methoxy-2-phenylacetophenone, a key chemical intermediate. Known by several synonyms inc compound serves as a fundamental building block in the synthesis of various biologically active molecules.^[1] We will explore its chemical properties, illuminate its pivotal role in the development of pharmacologically significant compounds, particularly isoflavones.

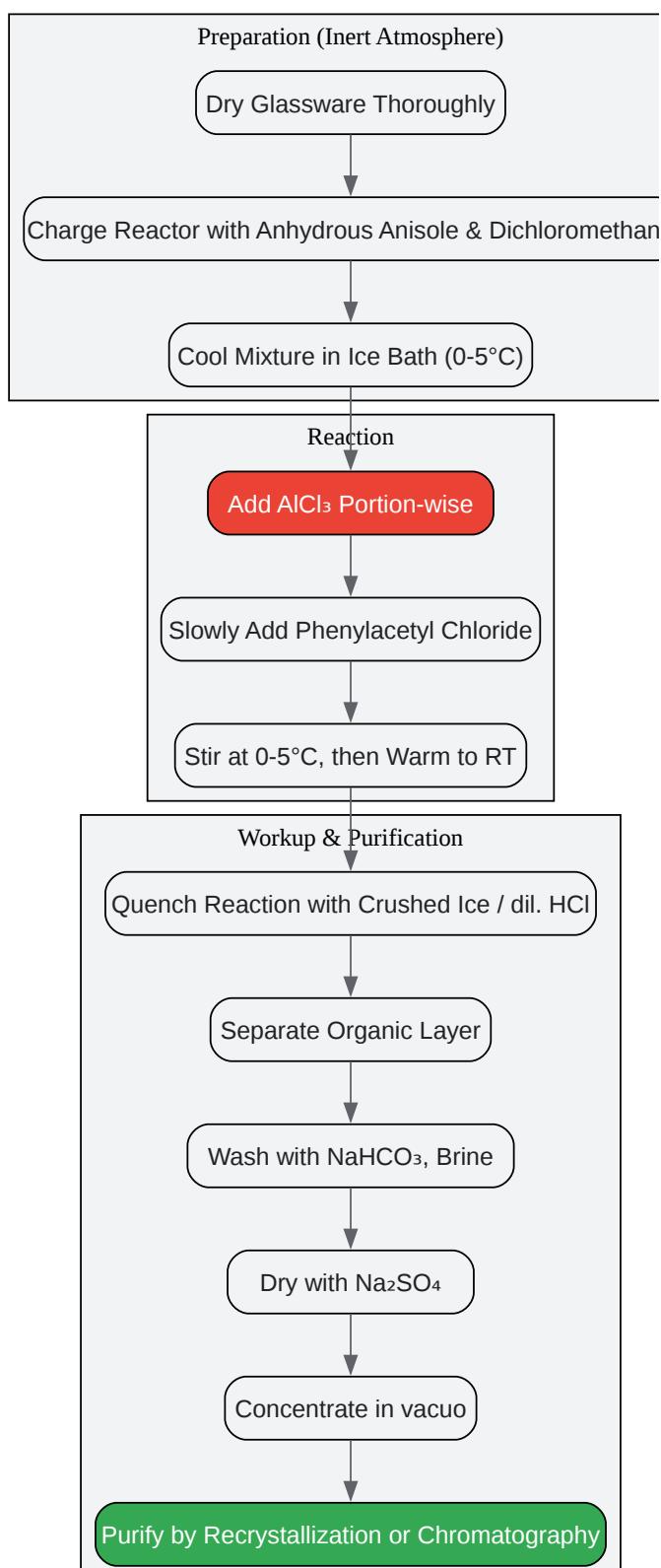
Core Properties and Characteristics

4'-Methoxy-2-phenylacetophenone is a white crystalline solid at room temperature.^[2] Its structural features—a phenyl group and a methoxy-substituted phenyl group—make it a versatile building block for various organic transformations. A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of 4'-Methoxy-2-phenylacetophenone

Property	Value
Molecular Formula	C ₁₅ H ₁₄ O ₂
Molecular Weight	226.27 g/mol
Melting Point	77-78 °C
Boiling Point	380.0 ± 17.0 °C (Predicted)
Density	1.100 ± 0.06 g/cm ³ (Predicted)
Appearance	White Crystalline Solid
Solubility	Sparingly soluble in water; Soluble in Dichloromethane, Ethyl Acetate

| CAS Number | 1023-17-2 |^[1] |


Synthesis of 4'-Methoxy-2-phenylacetophenone: A Practical Workflow

The synthesis of this ketone is most reliably achieved via the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution is a cornerstone of organic synthesis. An alternative, though less common, route involves the reduction of anisoin.^[4]

Recommended Synthetic Method: Friedel-Crafts Acylation

The most prevalent and scalable method involves the reaction of anisole with phenylacetyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The para product is sterically favored.

Causality in Experimental Design: The choice of a strong Lewis acid like AlCl₃ is critical for activating the acyl chloride, making it a potent electrophile under strictly anhydrous conditions because moisture will hydrolyze the catalyst, quenching the reaction and drastically reducing the yield.^[5] An inert solvent like dichloromethane is used to prevent the reaction mixture from becoming too dilute.

[Click to download full resolution via product page](#)

Caption: Friedel-Crafts Acylation Workflow for 4'-Methoxy-2-phenylacetophenone Synthesis.

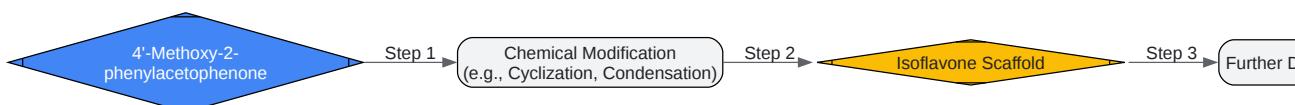
Detailed Experimental Protocol

- Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen).
- Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and dropping funnel, add anhydrous anisole (1.1 equivalents) and an excess of aluminum chloride (AlCl_3 , 1.2 equivalents) to both the reactant and the ketone product.^[5]
- Acyl Chloride Addition: Add phenylacetyl chloride (1.0 equivalent) dropwise to the stirred suspension, maintaining the temperature below 10°C.
- Reaction: After the addition is complete, stir the reaction mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
- Quenching: Carefully pour the reaction mixture over a beaker of crushed ice and dilute HCl.^[5] This hydrolyzes the aluminum complexes and quenches the reaction.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer 2-3 times with dichloromethane.^[5]
- Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO_3) solution (to neutralize any remaining acid), and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent using a rotary evaporator.
- Purification: Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield pure 4'-Methoxy-2-phenylacetophenone.

Troubleshooting Common Synthesis Issues

Low yields and side-product formation are common hurdles. Understanding their origin is key to optimization.

Table 2: Troubleshooting Guide for Synthesis


Issue	Potential Cause(s)	Fix
Low or No Yield	Moisture Contamination: Deactivation of the AlCl_3 catalyst.	Ensure glassware is oven-dried and use inert atmosphere.
	Inactive/Insufficient Catalyst: The Lewis acid may be old or an insufficient molar ratio was used.	Use a fresh batch of AlCl_3 or increase the molar ratio.
Formation of Side Products	Ortho-Acylation: The methoxy group also directs to the ortho position, leading to isomeric impurities.	Use a higher temperature or longer reaction time to favor the desired product.

|| Dealkylation: Harsh conditions (high temperature, long reaction time) can cleave the methyl ether. || Adhere to the recommended temperature profile.

Core Application: A Gateway to Bioactive Isoflavones

While possessing modest intrinsic biological activity itself, 4'-Methoxy-2-phenylacetophenone is highly valued as an intermediate for the synthesis of bioactive isoflavones. It is a key precursor to the isoflavone scaffold, a class of compounds renowned for their diverse pharmacological activities.

Isoflavones, such as genistein and daidzein, are plant-derived compounds that are extensively studied for their potential anticancer, anti-inflammatory, and neuroprotective properties. Their synthesis often begins with the conversion of 4'-Methoxy-2-phenylacetophenone through a series of chemical modifications, including cyclization and condensation reactions, to form the characteristic chromone ring of the isoflavone core.

[Click to download full resolution via product page](#)

Caption: Conceptual pathway from 4'-Methoxy-2-phenylacetophenone to diverse bioactive molecules.

Conclusion and Future Outlook

4'-Methoxy-2-phenylacetophenone is more than a simple ketone; it is an enabling tool for researchers in drug development and organic synthesis. Its versatile molecular scaffold. The primary value of this compound lies in its role as a key intermediate, particularly in the construction of isoflavones and to explore new chemical space for novel therapeutics, the demand for foundational building blocks like 4'-Methoxy-2-phenylacetophenone will undoubtedly increase.

References

- Improving the reaction yield of Desoxyanisoin synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_DyVSyMkIP6uh_ZWzt6vZQForjfJMI3LgCqU8nCZOY7w4bAimP7TgJbCdC9hbxBEbwEx0ZpPoeaB5k2F1qJlVRhxY3sHoGAd_txJFKMAviF-AKj83e2K_OfOsbk4efQYO_t3xHcuybPtI]
- deoxyanisoin. Organic Syntheses Procedure. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgiaF5WUegD24uRH90H_e39uh0ve5MVNHJMon3eeUKm4wE7FFEhkwl_FLskO7MnEkIga4Oh_iKqFR1UrnWgVYc9K9yJTvbFwZ]
- 4'-METHOXY-2-PHENYLACETOPHENONE. Infochem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFOB_k4ing1kfnPdzAsh2cxcCWqssfC4BDV810tmewRn6Hy7HVsCd1PzpK_VYBnmdkAnlgxb7f2iQS_6DcJlyyuOTNGPz-eHJeo8M_fNn7G1dcEy_OlbvhVF5mdHjQU65hKqzh0S1Y7InVpYwnB0Cl_UfkQKLBf24BVi1w_iA5v_Ye1yeKvjcmZ96vAn0aiJQvdj4vMzvTaocjjSLNb1fEX071-eL6o2FwYocFK]
- 4'-METHOXY-2-PHENYLACETOPHENONE | 1023-17-2. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFOB_k4ing1kfnPdzAsh2cxcCWqssfC4BDV810tmewRn6Hy7HVsCd1PzpK_VYBnmdkAnlgxb7f2iQS_6DcJlyyuOTNGPz-eHJeo8M_fNn7G1dcEy_OlbvhVF5mdHjQU65hKqzh0S1Y7InVpYwnB0Cl_UfkQKLBf24BVi1w_iA5v_Ye1yeKvjcmZ96vAn0aiJQvdj4vMzvTaocjjSLNb1fEX071-eL6o2FwYocFK]
- Desoxyanisoin, 98%. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFOB_k4ing1kfnPdzAsh2cxcCWqssfC4BDV810tmewRn6Hy7HVsCd1PzpK_VYBnmdkAnlgxb7f2iQS_6DcJlyyuOTNGPz-eHJeo8M_fNn7G1dcEy_OlbvhVF5mdHjQU65hKqzh0S1Y7InVpYwnB0Cl_UfkQKLBf24BVi1w_iA5v_Ye1yeKvjcmZ96vAn0aiJQvdj4vMzvTaocjjSLNb1fEX071-eL6o2FwYocFK]
- DESOXYANISOIN | 120-44-5. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFOB_k4ing1kfnPdzAsh2cxcCWqssfC4BDV810tmewRn6Hy7HVsCd1PzpK_VYBnmdkAnlgxb7f2iQS_6DcJlyyuOTNGPz-eHJeo8M_fNn7G1dcEy_OlbvhVF5mdHjQU65hKqzh0S1Y7InVpYwnB0Cl_UfkQKLBf24BVi1w_iA5v_Ye1yeKvjcmZ96vAn0aiJQvdj4vMzvTaocjjSLNb1fEX071-eL6o2FwYocFK]
- 1-(4-Methoxyphenyl)-2-phenylethanone, CAS No. 1023-17-2. iChemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFOB_k4ing1kfnPdzAsh2cxcCWqssfC4BDV810tmewRn6Hy7HVsCd1PzpK_VYBnmdkAnlgxb7f2iQS_6DcJlyyuOTNGPz-eHJeo8M_fNn7G1dcEy_OlbvhVF5mdHjQU65hKqzh0S1Y7InVpYwnB0Cl_UfkQKLBf24BVi1w_iA5v_Ye1yeKvjcmZ96vAn0aiJQvdj4vMzvTaocjjSLNb1fEX071-eL6o2FwYocFK]
- 1-(4-Methoxyphenyl)-2-phenylethanone | 1023-17-2. TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFOB_k4ing1kfnPdzAsh2cxcCWqssfC4BDV810tmewRn6Hy7HVsCd1PzpK_VYBnmdkAnlgxb7f2iQS_6DcJlyyuOTNGPz-eHJeo8M_fNn7G1dcEy_OlbvhVF5mdHjQU65hKqzh0S1Y7InVpYwnB0Cl_UfkQKLBf24BVi1w_iA5v_Ye1yeKvjcmZ96vAn0aiJQvdj4vMzvTaocjjSLNb1fEX071-eL6o2FwYocFK]
- 4'-METHOXY-2-PHENYLACETOPHENONE CAS#: 1023-17-2. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFOB_k4ing1kfnPdzAsh2cxcCWqssfC4BDV810tmewRn6Hy7HVsCd1PzpK_VYBnmdkAnlgxb7f2iQS_6DcJlyyuOTNGPz-eHJeo8M_fNn7G1dcEy_OlbvhVF5mdHjQU65hKqzh0S1Y7InVpYwnB0Cl_UfkQKLBf24BVi1w_iA5v_Ye1yeKvjcmZ96vAn0aiJQvdj4vMzvTaocjjSLNb1fEX071-eL6o2FwYocFK]
- Advances in synthesizing plant-derived isoflavones and their precursors with multiple pharmacological activities using engineered yeasts. PubMed
- Synthesis of Isoflavones by Tandem Demethylation and Ring-Opening/Cyclization of Methoxybenzoylbenzofurans. PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/10000000/>]
- Four new isoflavone triglycosides from Sophora japonica. PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/11516556/>]
- Biodiversity of Oxazolone Derivatives in Medicinal Chemistry: A Review. Asian Journal of Research in Chemistry. [URL: [https://ajrconline.org/HTML_Papers/Asian%20J.%20Research%20Chem.,%20Vol.%204,%20Issue%205,%20May,%202011/2-RP-AJRC-4\(5\)-MAY](https://ajrconline.org/HTML_Papers/Asian%20J.%20Research%20Chem.,%20Vol.%204,%20Issue%205,%20May,%202011/2-RP-AJRC-4(5)-MAY)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4'-METHOXY-2-PHENYLACETOPHENONE | 1023-17-2 [chemicalbook.com]
- 2. 4'-METHOXY-2-PHENYLACETOPHENONE CAS#: 1023-17-2 [m.chemicalbook.com]
- 3. Desoxyanisoin, 98% | Fisher Scientific [fishersci.ca]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Advances in synthesizing plant-derived isoflavones and their precursors with multiple pharmacological activities using engineered yeasts - PMC
- 7. Synthesis of Isoflavones by Tandem Demethylation and Ring-Opening/Cyclization of Methoxybenzoylbenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov/10000000/]

- 8. ajrconline.org [ajrconline.org]
- To cite this document: BenchChem. [A Researcher's Guide to 4'-Methoxy-2-phenylacetophenone: Synthesis, Applications, and Methodologies]. Bei [https://www.benchchem.com/product/b030599#literature-review-of-4-methoxy-2-phenylacetophenone-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E C

Ontario, CA 9176

Phone: (601) 213-

Email: info@benc